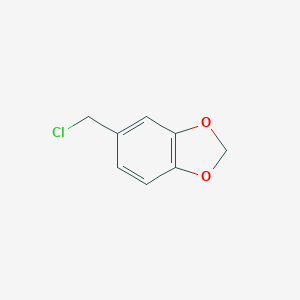

Piperonyl chloride

描述

Structure

3D Structure

属性

IUPAC Name |

5-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSUJONSJJTODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066660 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20850-43-5 | |

| Record name | Piperonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20850-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020850435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperonyl Chloride and its Analogs for Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein should not be used for any illegal activities. All chemical handling and experimentation should be conducted in accordance with appropriate safety protocols and regulations.

Executive Summary

The 1,3-benzodioxole moiety is a significant pharmacophore found in numerous natural and synthetic bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of two key intermediates: Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole) and its close analog, Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride). Due to the similarity in their common names, these two compounds are often a source of confusion. This paper will clearly distinguish between them, presenting their individual properties and synthetic routes. Furthermore, it will explore the implication of the 1,3-benzodioxole scaffold in modulating key signaling pathways relevant to drug discovery, such as NF-κB, MAPK, and PPARγ, providing a foundation for their application in the development of novel therapeutics.

Introduction: The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole functional group is a prevalent structural motif in a variety of natural products, including safrole, piperine, and sesamin.[1] Its unique electronic and steric properties make it a valuable component in medicinal chemistry, contributing to the biological activity of many compounds.[2] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]

This guide focuses on two important chlorinated derivatives of 1,3-benzodioxole that serve as versatile building blocks in organic synthesis:

-

Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole): Characterized by a chloromethyl group attached to the benzodioxole ring. This benzylic chloride is a reactive intermediate for introducing the piperonylmethyl group.

-

Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride): Features a carbonyl chloride (acyl chloride) group. This compound is a key reagent for creating amide and ester linkages, incorporating the piperonyloyl moiety into larger molecules.

Understanding the distinct properties and reactivity of these two compounds is crucial for their effective utilization in synthetic and medicinal chemistry.

Chemical Structure and Properties

A clear distinction between Piperonyl Chloride and Piperonyloyl Chloride is essential. The primary structural difference lies in the functional group attached to the 1,3-benzodioxole core.

Physicochemical Properties

The quantitative physicochemical properties of both compounds are summarized below for easy comparison.

Table 1: Physicochemical Data for Piperonyl Chloride

| Property | Value | References |

| CAS Number | 20850-43-5 | [3][4] |

| Molecular Formula | C₈H₇ClO₂ | [3][4] |

| Molecular Weight | 170.59 g/mol | [4] |

| Appearance | Colorless to clear yellow liquid/solid | [3][4] |

| Melting Point | 20.5 °C | [4] |

| Boiling Point | 97-100 °C @ 1 mmHg | [4] |

| Density | 1.312 - 1.32 g/cm³ | [3][4] |

| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3][4] |

| Refractive Index | ~1.566 | [4] |

Table 2: Physicochemical Data for Piperonyloyl Chloride

| Property | Value | References |

| CAS Number | 25054-53-9 | [5] |

| Molecular Formula | C₈H₅ClO₃ | [5] |

| Molecular Weight | 184.58 g/mol | [5] |

| Appearance | Off-white to crystalline powder | [6] |

| Melting Point | 78-79 °C | [5] |

| Boiling Point | 155 °C @ 25 mmHg | [5] |

| Density | ~1.396 g/cm³ (estimate) | |

| Solubility | Soluble in Chloroform. |

Structural Details: Bond Lengths and Angles

Experimental Protocols

The following sections detail common synthetic procedures for both piperonyl chloride and piperonyloyl chloride.

Synthesis of Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole)

Piperonyl chloride is typically synthesized via chloromethylation of 1,3-benzodioxole.

Methodology: Chloromethylation of 1,3-Benzodioxole

This procedure is adapted from known chloromethylation methods.

-

Reaction Setup: To a stirred solution of 1,3-benzodioxole in a suitable inert solvent (e.g., toluene, dichloromethane), add paraformaldehyde or an aqueous formaldehyde solution.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add concentrated hydrochloric acid dropwise while maintaining a low temperature. A Lewis acid catalyst such as zinc chloride may be added to facilitate the reaction.

-

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0-25 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into ice-water. Separate the organic layer. Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation to yield pure piperonyl chloride.

Synthesis of Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride)

Piperonyloyl chloride is prepared from its corresponding carboxylic acid, piperonylic acid (1,3-benzodioxole-5-carboxylic acid).

Methodology: Chlorination of Piperonylic Acid

-

Reaction Setup: In a fume hood, suspend piperonylic acid in an inert, dry solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂).

-

Reagent Addition: Add thionyl chloride (SOCl₂), typically in a slight excess (e.g., 1.1 to 1.5 equivalents), to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid piperonylic acid has completely dissolved.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude piperonyloyl chloride, which is often a solid at room temperature, can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.

Reactivity and Role in Drug Discovery

The distinct functionalities of piperonyl chloride and piperonyloyl chloride dictate their applications in synthesis.

-

Piperonyl Chloride is an effective electrophile in nucleophilic substitution reactions. It is used to introduce the 3,4-(methylenedioxy)benzyl group, which is found in various pharmacologically active molecules. It serves as a reagent in the synthesis of certain anti-proliferative hydroxyguanidine compounds.[4]

-

Piperonyloyl Chloride is a potent acylating agent.[5] It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is extensively used to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. Derivatives have shown potential as antimicrobial and insecticidal agents, and possess analgesic and anti-inflammatory properties.[5]

Involvement in Biological Signaling Pathways

While piperonyl chloride and piperonyloyl chloride are primarily synthetic intermediates, the 1,3-benzodioxole core they provide is present in many molecules that modulate key cellular signaling pathways. The study of piperine, the pungent compound from black pepper which contains this moiety, has provided significant insight.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8][9] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[10] Some piperine derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[1] This inhibition can occur at various points, such as preventing the degradation of the IκB inhibitor, which would otherwise release NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, and stress responses.[11][12] The MAPK pathway is often hyperactivated in various cancers.[13] Similar to the NF-κB pathway, piperine has been reported to modulate MAPK signaling, suggesting that derivatives of piperonyl chloride could be explored for their effects on this pathway, particularly in the context of cancer and inflammation.[1]

PPARγ Signaling Pathway

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and plays a critical role in glucose and lipid metabolism.[14][15] PPARγ agonists, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. Recent studies have identified piperine derivatives as potential PPARγ agonists.[16] This suggests that the 1,3-benzodioxole scaffold could be a valuable starting point for designing novel modulators of PPARγ for metabolic diseases.

Conclusion

Piperonyl chloride and piperonyloyl chloride are structurally distinct but related chemical intermediates that provide access to the pharmacologically significant 1,3-benzodioxole scaffold. A clear understanding of their respective chemical properties, structures, and synthetic routes is paramount for their application in drug discovery and development. The established link between 1,3-benzodioxole-containing molecules and the modulation of critical cellular pathways like NF-κB, MAPK, and PPARγ highlights the potential of these building blocks in generating novel therapeutic agents for a range of diseases, including cancer, inflammation, and metabolic disorders. This guide serves as a foundational resource for researchers aiming to leverage the unique characteristics of these compounds in their synthetic and medicinal chemistry programs.

References

- 1. grokipedia.com [grokipedia.com]

- 2. worldresearchersassociations.com [worldresearchersassociations.com]

- 3. 5-(Chloromethyl)-1,3-benzodioxole(20850-43-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Cas 20850-43-5,Piperonyl chloride | lookchem [lookchem.com]

- 5. Piperonyloyl chloride 99 25054-53-9 [sigmaaldrich.com]

- 6. 1,3-Benzodioxole-5-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cusabio.com [cusabio.com]

- 14. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]

- 15. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to Piperonyl Chloride: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperonyl chloride (CAS No. 20850-43-5) is a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, including its molecular weight of 170.59 g/mol . Detailed experimental protocols for its synthesis are presented, alongside an exploration of its known biological activities and mechanisms of action. Notably, piperonyl chloride serves as a crucial building block for the synthesis of various bioactive molecules, including compounds with anti-proliferative properties. Its role as an inhibitor of cytochrome P450 enzymes is also discussed, highlighting its synergistic effects when combined with certain insecticides. This document aims to be a valuable resource for professionals engaged in chemical research and drug development.

Chemical and Physical Properties

Piperonyl chloride, also known by its systematic name 5-(chloromethyl)-1,3-benzodioxole, is a chlorinated organic compound. It is a key synthetic intermediate characterized by the presence of a benzodioxole ring system.

| Property | Value | Reference(s) |

| CAS Number | 20850-43-5 | [1][2][3] |

| Molecular Formula | C₈H₇ClO₂ | [1][2][3] |

| Molecular Weight | 170.59 g/mol | [1][2][3] |

| Synonyms | 5-(Chloromethyl)benzo[d][1][3]dioxole, 3,4-Methylenedioxybenzyl chloride | [1][2][3] |

Experimental Protocols for Synthesis

Several methods for the synthesis of piperonyl chloride have been reported. The classical approach involves the chloromethylation of 1,2-methylenedioxybenzene. More modern approaches, such as continuous flow reactions, offer improved yield and safety profiles.

Batch Synthesis via Chloromethylation

A traditional method for synthesizing piperonyl chloride involves the reaction of 1,2-methylenedioxybenzene with formalin (a source of formaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride.

Experimental Protocol:

-

In a well-ventilated fume hood, a reaction vessel is charged with 1,2-methylenedioxybenzene and petroleum benzine.

-

Formalin is added to the mixture.

-

Hydrogen chloride gas is bubbled through the reaction mixture while maintaining the temperature.

-

Zinc chloride is added as a catalyst.

-

The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine to remove unreacted reagents and the catalyst.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield crude piperonyl chloride.

-

Purification can be achieved through vacuum distillation.

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and higher yields.

Experimental Protocol:

-

Solution A Preparation: Piperonyl butoxide is mixed with a chlorinating agent (e.g., thionyl chloride or phosphorus trichloride) to form a homogenous solution.

-

Solution B Preparation: A formaldehyde source (e.g., paraformaldehyde or trioxane) and a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) are dissolved in concentrated hydrochloric acid.

-

Reaction Setup: Two separate pumps are used to deliver Solution A and Solution B into a heated microreactor or a packed-bed reactor.

-

Reaction: The solutions are mixed and reacted within the reactor at a controlled temperature and residence time.

-

Workup: The output from the reactor is collected and subjected to a liquid-liquid extraction to separate the organic and aqueous phases. The organic phase, containing the piperonyl chloride, is then washed and dried.

-

Purification: The crude product is purified by vacuum distillation to obtain high-purity piperonyl chloride.

Biological Activity and Mechanism of Action

While piperonyl chloride itself is primarily used as a chemical intermediate, its structural motif is found in many biologically active molecules. Its most well-documented biological effect is the inhibition of cytochrome P450 enzymes.

Inhibition of Cytochrome P450 Enzymes

Piperonyl chloride and its derivatives, most notably piperonyl butoxide (PBO), are known inhibitors of cytochrome P450 (CYP450) monooxygenases.[4] These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs and pesticides.

Mechanism of Inhibition:

The inhibitory action of piperonyl compounds on CYP450 is primarily due to the methylenedioxy group. This group can be metabolized by CYP450 enzymes to form a reactive carbene intermediate. This intermediate then binds covalently to the heme iron of the enzyme, leading to irreversible inactivation. This mechanism-based inhibition is the basis for the synergistic use of PBO with insecticides like pyrethrins. By inhibiting the insect's metabolic defense, PBO increases the potency and duration of the insecticide's action.[4]

Role in the Synthesis of Anti-Proliferative Agents

Piperonyl chloride serves as a key starting material for the synthesis of various compounds that have demonstrated anti-proliferative activity against cancer cell lines. While direct evidence of piperonyl chloride itself modulating specific signaling pathways in mammalian cells is limited, the compounds derived from it have been shown to target various cellular processes.

For instance, piperonyl chloride is used in the synthesis of certain piperidone derivatives that have been shown to induce apoptosis and exhibit anti-proliferative effects on human prostate and lymphoma cancer cell lines.[5] The mechanism of action for some of these derivatives involves the inhibition of the proteasome, leading to the activation of pro-apoptotic pathways.[5]

Furthermore, other complex molecules synthesized using a piperonyl moiety have shown the ability to inhibit key signaling molecules involved in cancer progression, such as EGFR and BRAF.[6]

Cytotoxicity Studies

In vitro studies using Chinese hamster ovary (CHO) cells have shown that piperonyl butoxide, a close derivative of piperonyl chloride, exhibits cytotoxic effects.[2] These studies suggest a potential mechanism involving poly (ADP-ribose) polymerase (PARP), as PARP-deficient cells showed increased sensitivity to PBO-induced cytotoxicity.[2] This finding suggests that piperonyl compounds might interfere with DNA damage repair pathways, although further research is needed to elucidate the exact signaling cascade.

Toxicology and Safety

Piperonyl chloride is classified as a hazardous substance and requires careful handling.

| Hazard | Description |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| Respiratory Sensitization | May cause respiratory irritation. |

| Carcinogenicity | Suspected of causing cancer. |

Handling Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Piperonyl chloride is a chemical of significant interest to researchers and professionals in drug development and agrochemical synthesis. Its well-established chemical properties and versatile reactivity make it a valuable precursor for a wide range of functional molecules. While its direct interaction with specific signaling pathways in mammalian cells is an area requiring further investigation, its role as a cytochrome P450 inhibitor is well-documented and forms the basis of its primary application as an insecticide synergist. The use of piperonyl chloride in the synthesis of compounds with anti-proliferative and other pharmacological activities underscores its potential in the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and toxicological profile is essential for its safe and effective utilization in research and industrial settings.

References

- 1. Buy Piperonyloyl chloride | 25054-53-9 [smolecule.com]

- 2. Mechanisms of piperonyl butoxide cytotoxicity and its enhancement with imidacloprid and metals in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. benchchem.com [benchchem.com]

- 5. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of Piperonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of piperonyl chloride. The information is curated for professionals in research and development who utilize piperonyl chloride as a key intermediate in the synthesis of active pharmaceutical ingredients and other fine chemicals. This document summarizes known data, outlines detailed experimental protocols for further investigation, and provides visual workflows to guide laboratory practices.

Executive Summary

Piperonyl chloride (5-(chloromethyl)-1,3-benzodioxole) is a reactive chemical intermediate sensitive to environmental conditions. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, ensuring reaction efficiency, product purity, and process safety. This guide consolidates available data and presents standardized methodologies for determining these key physicochemical properties.

Physicochemical Properties of Piperonyl Chloride

A summary of the known physical and chemical properties of piperonyl chloride is presented in Table 1. This data is essential for handling, storage, and for the design of experimental procedures.

Table 1: Physicochemical Properties of Piperonyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molecular Weight | 170.59 g/mol | [1][2] |

| Appearance | Clear yellow solution | [2] |

| Melting Point | 20.5 °C | [1][2] |

| Boiling Point | 97-100 °C at 1 mm Hg | [1][2] |

| Density | 1.32 g/cm³ | [1] |

| Refractive Index | 1.5660 (estimate) | [1] |

| Vapor Pressure | 0.931 mmHg at 25 °C | [1] |

| Flash Point | 115.921 °C | [1] |

Solubility of Piperonyl Chloride

Known Solubility Data

Table 2: Qualitative Solubility of Piperonyl Chloride

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [1][2] |

| Methanol | Soluble | [1][2] |

| Water | Insoluble (reacts) | [3][4] |

Experimental Protocol for Determining Quantitative Solubility

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of piperonyl chloride in various solvents.

Objective: To quantitatively determine the solubility of piperonyl chloride in a range of organic solvents at different temperatures.

Materials:

-

Piperonyl chloride (of known purity)

-

A selection of anhydrous organic solvents (e.g., acetonitrile, ethyl acetate, dichloromethane, toluene, isopropanol)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Calibrated flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Syringe filters (PTFE, 0.22 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of piperonyl chloride to a known volume of the selected solvent in a sealed vial.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 40 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of piperonyl chloride.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for Quantitative Solubility Determination.

Stability of Piperonyl Chloride

Piperonyl chloride is known to be sensitive to moisture and is classified as a lachrymator, suggesting reactivity and instability under certain conditions.[1] A comprehensive stability assessment is crucial for defining appropriate storage conditions and handling procedures.

Known Stability Information

-

Moisture Sensitivity: Piperonyl chloride is highly sensitive to moisture and will hydrolyze.[1][3] It is recommended to handle it under an inert atmosphere.

-

Storage Conditions: For long-term storage, it should be kept in a tightly sealed container under an inert gas (nitrogen or argon) at 2-8 °C.[1][2]

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To investigate the stability of piperonyl chloride under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

Piperonyl chloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Deionized water

-

Organic solvents for extraction and analysis

-

pH meter

-

Thermostatically controlled ovens

-

Photostability chamber

-

HPLC or GC system with a mass spectrometry (MS) detector for peak identification

Methodology:

-

Hydrolytic Degradation:

-

Acidic: Dissolve piperonyl chloride in a solution of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Neutral: Dissolve piperonyl chloride in purified water and heat under the same conditions.

-

Basic: Dissolve piperonyl chloride in a solution of 0.1 M NaOH at room temperature for a shorter duration due to expected rapid degradation.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

-

Oxidative Degradation:

-

Dissolve piperonyl chloride in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Maintain the solution at room temperature or slightly elevated temperature and monitor for degradation over time.

-

-

Thermal Degradation:

-

Expose solid piperonyl chloride to dry heat in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

-

Analyze samples at various time intervals.

-

-

Photolytic Degradation:

-

Expose a solution of piperonyl chloride and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be protected from light.

-

-

Analysis of Stressed Samples:

-

Analyze all stressed samples by a stability-indicating HPLC or GC method.

-

Use a mass spectrometer to identify the structure of any significant degradation products.

-

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway: Hydrolysis

Given its benzylic chloride structure and sensitivity to moisture, the primary degradation pathway for piperonyl chloride in the presence of water is expected to be hydrolysis to form piperonyl alcohol and hydrochloric acid. This reaction can be catalyzed by both acids and bases.

Reaction Scheme: Hydrolysis of Piperonyl Chloride

Caption: Hydrolysis of Piperonyl Chloride.

Analytical Methodologies

The development of a robust analytical method is crucial for both solubility and stability studies.

Recommended Techniques

-

Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds like piperonyl chloride. A flame ionization detector (FID) would provide good sensitivity.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique, particularly when coupled with a UV detector, for quantifying piperonyl chloride and its potential degradation products, which may be less volatile. A reversed-phase C18 column is a good starting point.

Protocol for Method Development and Validation

A stability-indicating analytical method must be developed and validated according to ICH guidelines.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This technical guide has summarized the available information on the solubility and stability of piperonyl chloride and provided detailed, actionable protocols for its further characterization. While qualitative data indicates solubility in certain organic solvents and sensitivity to moisture, comprehensive quantitative data is necessary for robust process development and ensuring the quality of synthetic products. The experimental workflows and methodologies outlined herein provide a framework for researchers to generate this critical data in a systematic and scientifically sound manner. Adherence to these guidelines will facilitate the safe and effective use of piperonyl chloride in research and development.

References

A Comprehensive Technical Guide to the Safe Handling of Piperonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for piperonyl chloride (CAS No. 20850-43-5). The information is compiled to ensure safe laboratory practices and to mitigate risks associated with the handling, storage, and disposal of this compound.

Disclaimer: This document is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional and regulatory safety protocols.

Chemical Identification and Properties

Piperonyl chloride, also known as 5-(chloromethyl)-1,3-benzodioxole, is a chemical intermediate used in the synthesis of various compounds. It is crucial to distinguish it from piperonyloyl chloride (CAS No. 25054-53-9), a different compound with distinct properties and hazards.

Table 1: Physical and Chemical Properties of Piperonyl Chloride

| Property | Value | Source |

| CAS Number | 20850-43-5 | [1][2] |

| Molecular Formula | C₈H₇ClO₂ | [1][2] |

| Molar Mass | 170.59 g/mol | [1][2] |

| Appearance | Off-white powder | [3] |

| Melting Point | 20.5°C | [1][2] |

| Boiling Point | 97-100°C @ 1mm Hg | [1][2] |

| Density | 1.32 g/cm³ | [1][2] |

| Flash Point | 93.9°C | [1] |

| Vapor Pressure | 0.931 mmHg @ 25°C | [1] |

| Refractive Index | 1.5660 (estimate) | [1] |

Hazard Identification and Classification

Piperonyl chloride is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Table 2: GHS Hazard Statements for Piperonyl Chloride

| Code | Statement |

| H301 | Toxic if swallowed |

| H311 | Toxic in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H330 | Fatal if inhaled |

| H335 | May cause respiratory irritation |

| H351 | Suspected of causing cancer |

| Source:[4] |

Emergency Overview: This substance is an off-white powder that is moisture-sensitive.[3] It is dangerous, causing burns to the eyes, skin, digestive tract, and respiratory tract.[3] Target organs include the respiratory system, eyes, skin, and mucous membranes.[3]

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure a safe working environment.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][6]

-

Keep the container tightly closed when not in use.[3]

-

Ground and bond containers when transferring material.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store locked up.[4]

-

Store in a designated corrosives area, protected from moisture.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[8][9]

-

Ensure that eyewash stations and safety showers are located close to the workstation.[3][9]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling piperonyl chloride to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection | Specification | Source |

| Eye/Face | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield may be required in situations with a higher risk of splashing. | [3][4] |

| Skin | Wear chemical-impermeable and flame-resistant protective clothing. A lab coat is mandatory. | [3][4] |

| Hands | Handle with chemical-resistant gloves (e.g., neoprene or butyl rubber). Gloves must be inspected before use and replaced if damaged. Wash and dry hands after use. | [3][4][5] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type P3) approved under NIOSH/MSHA or European Standard EN 149. | [3][4] |

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention immediately in all cases of exposure.[3]

Caption: First aid procedures for piperonyl chloride exposure.

-

Inhalation: Remove the victim to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a suitable mechanical device (e.g., bag and mask).[3] Do not use mouth-to-mouth resuscitation.[3][4] Get medical aid immediately.[3]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Get medical aid immediately.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Do not allow the victim to rub or close their eyes.[3] Get medical aid immediately.[3]

-

Ingestion: Do NOT induce vomiting.[3][4] If the victim is conscious and alert, give a cupful of water and rinse their mouth.[3][4] Never give anything by mouth to an unconscious person.[3][4] Get medical aid immediately.[3]

Fire Fighting and Accidental Release Measures

Fire Fighting

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Unsuitable Extinguishing Media: DO NOT USE WATER , as the substance may react with it.[3][10]

-

Specific Hazards: During a fire, irritating and highly toxic gases (such as hydrogen chloride and phosgene) may be generated through thermal decomposition or combustion.[3][10]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent) and full protective gear.[3][4]

Accidental Release Measures

In case of a spill, follow a structured emergency procedure to contain and clean the area safely.

Caption: Workflow for responding to an accidental spill of piperonyl chloride.

-

Personal Precautions: Avoid dust formation and contact with the substance.[4] Use the personal protective equipment outlined in Section 4.[3][4]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it may be toxic to aquatic life.[4][11]

-

Containment and Cleanup: Carefully vacuum or sweep up the spilled material and place it into a suitable, closed, and labeled container for disposal.[3] Avoid generating dusty conditions.[3] Do not allow water to come into contact with the spilled material or enter the container.[3]

Toxicity and Ecological Information

-

Carcinogenicity: It is suspected of causing cancer.[4] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]

-

Ecological Information: Data on toxicity to fish, daphnia, algae, and microorganisms are not available.[4] Discharge into the environment must be avoided.[4]

Disposal Considerations

Dispose of piperonyl chloride and its containers in accordance with all applicable local, state, and federal regulations.[4] The material should be sent to an appropriate treatment and disposal facility.[4] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[12]

References

- 1. PIPERONYL CHLORIDE [chembk.com]

- 2. Piperonyl chloride CAS#: 20850-43-5 [m.chemicalbook.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Historical Methods of Preparing Piperonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperonyl chloride (3,4-methylenedioxybenzyl chloride) is a valuable intermediate in the synthesis of numerous compounds, particularly in the fragrance, insecticide, and pharmaceutical industries. Its historical preparation methods provide a fascinating glimpse into the evolution of synthetic organic chemistry. This technical guide delves into the core historical methods for the synthesis of piperonyl chloride, providing detailed experimental protocols, quantitative data, and visualizations to aid researchers and professionals in understanding these foundational techniques. The primary historical routes to piperonyl chloride involve the chloromethylation of 1,2-methylenedioxybenzene and the chlorination of piperonyl alcohol.

Historical Synthesis Methods

Two principal methods for the preparation of piperonyl chloride were historically prominent:

-

Chloromethylation of 1,2-Methylenedioxybenzene (Blanc-Quelet Reaction): This electrophilic aromatic substitution reaction involves the introduction of a chloromethyl group onto the 1,2-methylenedioxybenzene ring.

-

Chlorination of Piperonyl Alcohol: This method involves the conversion of the hydroxyl group of piperonyl alcohol into a chloride using a suitable chlorinating agent.

Chloromethylation of 1,2-Methylenedioxybenzene

The chloromethylation of 1,2-methylenedioxybenzene is a classic example of the Blanc-Quelet reaction, which is the chloromethylation of an aromatic compound in the presence of formaldehyde, hydrogen chloride, and a Lewis acid catalyst.[1] A notable historical procedure was reported by Shorygin et al. in 1938, which provided piperonyl chloride in good yields.[2]

Experimental Protocol: Chloromethylation of 1,2-Methylenedioxybenzene

This protocol is based on the historical method described by Shorygin et al.[2]

Materials:

-

1,2-Methylenedioxybenzene

-

Formalin (37-40% aqueous solution of formaldehyde)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrogen Chloride (gas)

-

Petroleum Benzine (petroleum ether)

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, a solution of 1,2-methylenedioxybenzene in petroleum benzine is prepared.

-

Anhydrous zinc chloride is added to the solution as a catalyst.

-

The mixture is cooled in an ice bath, and a slow stream of hydrogen chloride gas is bubbled through the solution.

-

While maintaining the stream of hydrogen chloride, formalin is added dropwise from a dropping funnel over a period of 1 hour with continuous stirring.

-

After the addition of formalin is complete, the stream of hydrogen chloride is continued for an additional hour, and the reaction mixture is stirred. The temperature is allowed to rise to room temperature.

-

The reaction mixture is then transferred to a separatory funnel and washed successively with water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed by distillation under reduced pressure.

-

The crude piperonyl chloride is then purified by vacuum distillation.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

| Chloromethylation (Shorygin et al.) | 1,2-Methylenedioxybenzene | Formalin, Hydrogen Chloride gas | Petroleum Benzine | Zinc Chloride | 70-78% | [2] |

Reaction Pathway

Caption: Chloromethylation of 1,2-Methylenedioxybenzene.

Chlorination of Piperonyl Alcohol

Another significant historical route to piperonyl chloride involves the direct conversion of piperonyl alcohol. This nucleophilic substitution reaction typically employs a chlorinating agent to replace the hydroxyl group with a chlorine atom. Thionyl chloride (SOCl₂) was a common and effective reagent for this transformation, as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying the purification of the desired product.[3]

Experimental Protocol: Chlorination of Piperonyl Alcohol with Thionyl Chloride

This protocol is a general representation of the historical method for the chlorination of a primary benzylic alcohol like piperonyl alcohol.

Materials:

-

Piperonyl Alcohol

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Pyridine (optional, as a base)

-

Anhydrous Diethyl Ether or Dichloromethane

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, piperonyl alcohol is dissolved in an anhydrous solvent such as diethyl ether or dichloromethane. A small amount of anhydrous pyridine may be added to neutralize the HCl generated.

-

The flask is cooled in an ice bath.

-

Thionyl chloride is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition should be controlled to maintain a low temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then carefully poured onto crushed ice to quench the excess thionyl chloride.

-

The mixture is transferred to a separatory funnel and the organic layer is washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed using a rotary evaporator to yield the crude piperonyl chloride, which can be further purified by vacuum distillation.

Quantitative Data

| Method | Starting Material | Reagents | Solvent | Yield |

| Chlorination of Alcohol | Piperonyl Alcohol | Thionyl Chloride | Diethyl Ether | High (expected) |

Reaction Pathway

Caption: Chlorination of Piperonyl Alcohol.

Conclusion

The historical methods for the preparation of piperonyl chloride, namely the chloromethylation of 1,2-methylenedioxybenzene and the chlorination of piperonyl alcohol, represent fundamental transformations in organic synthesis. While modern methods may offer improvements in terms of safety, efficiency, and environmental impact, a thorough understanding of these classical procedures is invaluable for researchers and professionals in the field. The detailed protocols and data presented in this guide provide a practical resource for exploring and appreciating the historical context of this important chemical intermediate.

References

fundamental reaction mechanisms of piperonyl chloride

An In-depth Technical Guide on the Fundamental Reaction Mechanisms of Piperonyl Chloride

Introduction

Piperonyl chloride, systematically named 5-(chloromethyl)-1,3-benzodioxole, is a versatile synthetic intermediate characterized by a benzodioxole ring system with a reactive chloromethyl group. Its significance in industrial and research settings stems from this benzylic chloride functionality, which serves as a key handle for introducing the 3,4-methylenedioxybenzyl moiety into a wide array of molecules. This scaffold is a crucial component in numerous compounds, most notably in the synthesis of piperonyl butoxide (PBO), a prominent insecticide synergist that enhances the efficacy of pyrethrins and pyrethroids.[1][2] This guide provides a comprehensive overview of the core reaction mechanisms of piperonyl chloride, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Piperonyl Chloride

The primary and most established method for synthesizing piperonyl chloride is the chloromethylation of 1,2-methylenedioxybenzene (also known as benzodioxole). This reaction is a specific type of Friedel-Crafts alkylation.[3]

Mechanism: The reaction proceeds via electrophilic aromatic substitution. A formaldehyde source (like formalin or paraformaldehyde) reacts with hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to form a highly electrophilic chloromethyl cation or a related complex. The electron-rich 1,2-methylenedioxybenzene ring then attacks this electrophile, leading to the formation of piperonyl chloride.[4][5][6] More modern approaches utilize continuous flow reactors to improve yield, purity, and safety.[7]

Data Presentation: Synthesis of Piperonyl Chloride

| Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Reference |

| 1,2-Methylenedioxybenzene | Formalin, Hydrogen Chloride | Zinc Chloride | Petroleum Benzine | 70-78% | [4][5] |

| Piperonyl Butoxide | Phosphorus Trichloride, Trioxymethylene, Conc. HCl | Hexadecyltrimethylammonium Bromide | - | 37% (Batch) | [7] |

| Piperonyl Butoxide | Phosphorus Trichloride, Trioxymethylene, Conc. HCl | Cetyltrimethylammonium Bromide | - | 94% (Flow) | [7] |

Experimental Protocol: Synthesis of Piperonyl Chloride

Source: Based on the process described by P. P. Shorygin et al. (1938).[4][5]

Objective: To synthesize piperonyl chloride from 1,2-methylenedioxybenzene.

Materials:

-

1,2-Methylenedioxybenzene

-

Formalin (aqueous formaldehyde solution)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrogen Chloride (HCl) gas

-

Petroleum Benzine (solvent)

-

Reaction vessel equipped with a gas inlet, stirrer, and condenser

Procedure:

-

A solution of 1,2-methylenedioxybenzene and formalin in petroleum benzine is prepared in the reaction vessel.

-

Anhydrous zinc chloride is added to the mixture as a catalyst.

-

The mixture is cooled and stirred while hydrogen chloride gas is bubbled through it.

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is quenched with water.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield crude piperonyl chloride.

-

Purification can be achieved through vacuum distillation.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of piperonyl chloride.

Core Reaction Mechanisms

As a benzylic halide, piperonyl chloride's reactivity is dominated by nucleophilic substitution reactions at the chloromethyl carbon. The benzene ring is activated by the electron-donating methylenedioxy group, which stabilizes the carbocation intermediate that can form upon departure of the chloride ion, facilitating both SN1 and SN2 pathways.

Nucleophilic Substitution Reactions

The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles. This is the most synthetically useful reaction class for this compound.[8]

General Mechanism: The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions. The SN1 pathway involves the formation of a resonance-stabilized benzylic carbocation, while the SN2 pathway involves a direct backside attack by the nucleophile.

-

Reaction with Alcohols/Alkoxides (Williamson Ether Synthesis): This reaction forms ethers and is fundamental to the synthesis of piperonyl butoxide (PBO). Piperonyl chloride is reacted with the sodium salt of diethylene glycol monobutyl ether to yield PBO.[2]

-

Reaction with Amines: Forms N-substituted piperonylamines (3,4-methylenedioxybenzylamines). The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbon of the chloromethyl group.[9]

-

Reaction with Water/Hydroxide (Hydrolysis): Leads to the formation of piperonyl alcohol. This reaction can occur if the compound is exposed to moisture.[1][10]

-

Reaction with Cyanide: Forms piperonyl cyanide (3,4-methylenedioxyphenylacetonitrile), a precursor for synthesizing piperonylacetic acid and other derivatives.

Data Presentation: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) | Reference |

| Sodium Carbonate (aq) | Piperonyl Alcohol | 60°C, 8 hours | Not specified | [10] |

| Sodium Bicarbonate (aq) | Piperonyl Alcohol | 60°C, 8 hours | Not specified | [10] |

| Hexamine | Piperonal | 60% Alcohol | 70-80% | [4][5] |

| Diethylene Glycol Monobutyl Ether Sodium Salt | Piperonyl Butoxide | Phase transfer catalyst | High (implied) | [2][11] |

Visualization: General Nucleophilic Substitution

Caption: General mechanisms for nucleophilic substitution of piperonyl chloride.

Visualization: Synthesis of Piperonyl Butoxide (PBO)

Caption: Synthesis of piperonyl butoxide from piperonyl chloride.

Oxidation Reactions

The chloromethyl group of piperonyl chloride can be oxidized to an aldehyde, yielding piperonal (heliotropin), an important compound in the fragrance and flavor industries.

Mechanism: Common methods include the Sommelet reaction and the Kornblum oxidation.

-

Sommelet Reaction: Piperonyl chloride is first reacted with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt. Subsequent hydrolysis of this salt in acidic or alcoholic solution yields piperonal.[4][12]

-

Kornblum Oxidation: This method involves reacting piperonyl chloride with dimethyl sulfoxide (DMSO) to form an alkoxysulfonium salt, which then eliminates to form the aldehyde.

Experimental Protocol: Oxidation to Piperonal (Sommelet Reaction)

Source: Based on the process described by P. P. Shorygin et al. (1938).[4][5]

Objective: To synthesize piperonal from piperonyl chloride.

Materials:

-

Piperonyl Chloride

-

Hexamine (Hexamethylenetetramine)

-

60% Aqueous Ethanol

-

Reaction vessel with stirrer and condenser

Procedure:

-

Piperonyl chloride is dissolved in 60% aqueous ethanol.

-

An equimolar amount of hexamine is added to the solution.

-

The mixture is heated under reflux. The reaction involves the formation of a quaternary salt followed by in-situ hydrolysis.

-

The reaction progress is monitored until completion.

-

Upon completion, the mixture is cooled, and the product, piperonal, is isolated.

-

Isolation may involve extraction with a suitable organic solvent (e.g., ether or dichloromethane), followed by washing, drying, and removal of the solvent.

-

The crude piperonal can be purified by recrystallization or distillation.

Visualization: Oxidation to Piperonal

Caption: Common oxidation routes from piperonyl chloride to piperonal.

Reduction Reactions

While less common, the chloromethyl group can be reduced to a methyl group, yielding 3,4-methylenedioxytoluene. This can be achieved using various reducing agents standard for dehalogenation of benzylic halides, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents like lithium aluminum hydride (LiAlH₄).

Safety and Handling

Piperonyl chloride is a hazardous substance requiring careful handling in a well-ventilated fume hood.[13][14]

-

Hazards: It is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled. It causes skin irritation and serious eye irritation and is suspected of causing cancer.[14] It is also a lachrymator (tear-producing) and is moisture-sensitive.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection.[13][14] Respiratory protection may be required.[14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][13] It should be stored away from moisture, as it can hydrolyze to piperonyl alcohol and hydrochloric acid.[13]

Spectroscopic Data

-

¹H NMR: A characteristic singlet for the chloromethyl protons (-CH₂Cl) is expected around δ 4.53 ppm (in CDCl₃). The two protons of the methylenedioxy group typically appear as a singlet around δ 5.97 ppm. The three aromatic protons will appear in the δ 6.7-6.9 ppm region.[7]

-

IR Spectroscopy: Expected characteristic bands would include C-H stretching for the aromatic ring and methylene groups, C-O-C stretching for the ether linkages in the dioxole ring, and a C-Cl stretching band.

-

Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.

Conclusion

The fundamental reactivity of piperonyl chloride is centered on its benzylic chloride group, making it an excellent electrophile for nucleophilic substitution reactions. This property is exploited in the synthesis of a multitude of derivatives, including the commercially important insecticide synergist piperonyl butoxide. Furthermore, the chloromethyl group can be readily oxidized to an aldehyde, providing a direct route to piperonal. A thorough understanding of these reaction mechanisms, coupled with stringent safety protocols, is essential for the effective and safe utilization of this valuable chemical intermediate in research and industrial applications.

References

- 1. Cas 20850-43-5,Piperonyl chloride | lookchem [lookchem.com]

- 2. Piperonyl butoxide - Wikipedia [en.wikipedia.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis routes of Piperonyl chloride [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. reddit.com [reddit.com]

- 7. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

- 8. CAS 20850-43-5: Piperonyl chloride | CymitQuimica [cymitquimica.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. CN103936709A - Synthetic method of piperonal - Google Patents [patents.google.com]

- 11. CN103788057A - Synthetic method for piperonyl butoxide - Google Patents [patents.google.com]

- 12. Reddit - The heart of the internet [reddit.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of Piperonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of piperonyl chloride (CAS 20850-43-5), with a specific focus on its boiling and melting points. This document also includes detailed experimental protocols for the determination of these properties and a visualization of a representative synthesis workflow.

Core Physical and Chemical Properties

Piperonyl chloride is a versatile chemical intermediate utilized in various synthetic applications. A clear understanding of its physical properties is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Citations |

| Molecular Formula | C₈H₇ClO₂ | [1] |

| Molecular Weight | 170.59 g/mol | [1] |

| Melting Point | 20.5°C | [1][2][3] |

| Boiling Point | 97-100°C at 1 mmHg | [1][2][4] |

| Density | 1.32 g/mL | [1][4] |

| Appearance | Light yellow liquid | [4] |

| Solubility | Soluble in Chloroform, Methanol | [1][3] |

| Vapor Pressure | 0.931 mmHg at 25°C | [1] |

| Refractive Index | 1.5660 (estimate) | [1][3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

| Sensitivity | Moisture Sensitive, Lachrymatory | [1][3] |

Distinguishing Piperonyl Chloride from Piperonyloyl Chloride

It is critical to distinguish piperonyl chloride from a similarly named compound, piperonyloyl chloride. These two substances have distinct chemical structures, CAS numbers, and physical properties, which can lead to significant errors in research and development if confused.

| Feature | Piperonyl Chloride | Piperonyloyl Chloride |

| CAS Number | 20850-43-5 | 25054-53-9 |

| Molecular Formula | C₈H₇ClO₂ | C₈H₅ClO₃ |

| Molecular Weight | 170.59 g/mol | 184.58 g/mol |

| Melting Point | 20.5°C | 78-79°C |

| Boiling Point | 97-100°C at 1 mmHg | 155°C at 25 mmHg |

| Chemical Structure | 5-(chloromethyl)-1,3-benzodioxole | 1,3-benzodioxole-5-carbonyl chloride |

Experimental Protocols

Determination of Melting Point

Methodology: Capillary Melting Point Determination

This method is suitable for determining the melting point of solid substances. Since piperonyl chloride has a melting point of 20.5°C, this procedure should be conducted in a controlled environment where the ambient temperature can be maintained below this point.

-

Sample Preparation: A small amount of solidified piperonyl chloride is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp apparatus).

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Melting Range Determination: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Boiling Point

Methodology: Vacuum Distillation

Given that piperonyl chloride's boiling point is provided at a reduced pressure (1 mmHg), vacuum distillation is the appropriate method for its determination.

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Introduction: A sample of piperonyl chloride is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (e.g., 1 mmHg).

-

Heating: The sample is gradually heated using a heating mantle.

-

Boiling Point Measurement: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. The boiling point is the constant temperature at which the liquid and vapor are in equilibrium at the specified pressure. The temperature should remain constant during the collection of the main fraction of the distillate.

Synthesis of Piperonyl Chloride: A Continuous Flow Approach

A modern and efficient method for the synthesis of piperonyl chloride involves a continuous flow reaction. This method offers advantages such as improved safety, higher yields, and better process control compared to traditional batch methods. A patented method outlines the following steps[5].

-

Preparation of Reactant Solutions:

-

Solution A: Piperonyl butoxide is uniformly mixed with a chlorinating agent.

-

Solution B: A formaldehyde reagent and a phase transfer catalyst are dissolved in hydrochloric acid.

-

-

Continuous Flow Reaction:

-

Solution A and Solution B are introduced into a continuous flow reactor system using metering pumps.

-

The solutions are preheated to the reaction temperature before being mixed in the reactor.

-

The reaction is allowed to proceed within the reactor for a specified residence time.

-

-

Post-Reaction Workup:

-

The reaction mixture exiting the reactor undergoes liquid-liquid separation to isolate the organic phase.

-

The organic phase containing piperonyl chloride is then purified by reduced pressure rectification to yield the final product.

-

Visualization of Synthesis Workflow

The following diagram illustrates the continuous flow synthesis process for piperonyl chloride.

Caption: Continuous flow synthesis of piperonyl chloride.

References

- 1. Cas 20850-43-5,Piperonyl chloride | lookchem [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Piperonyl chloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. watson-int.com [watson-int.com]

- 5. CN112724120B - Method for synthesizing piperonyl chloride through continuous flow reaction - Google Patents [patents.google.com]

Spectroscopic Analysis of Piperonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of piperonyl chloride (also known as 3,4-methylenedioxybenzyl chloride) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who utilize piperonyl chloride in their work.

Introduction

Piperonyl chloride is a versatile chemical intermediate used in the synthesis of various compounds, including pharmaceuticals, fragrances, and pesticides. Its structure, featuring a substituted benzene ring with a chloromethyl group and a methylenedioxy bridge, gives rise to characteristic spectroscopic signatures. Accurate interpretation of its NMR and IR spectra is crucial for identity confirmation, purity assessment, and quality control in synthetic processes. This guide presents a detailed summary of its spectroscopic data, standardized experimental protocols for spectral acquisition, and visual aids to facilitate understanding.

Spectroscopic Data

The spectroscopic data for piperonyl chloride is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

¹H NMR Spectroscopy

The ¹H NMR spectrum of piperonyl chloride provides detailed information about the proton environments in the molecule.

Table 1: ¹H NMR Spectroscopic Data for Piperonyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.88 | d | 1.8 | 1H | Ar-H |

| 6.85 | dd | 7.9, 1.8 | 1H | Ar-H |

| 6.77 | d | 7.9 | 1H | Ar-H |

| 5.97 | s | - | 2H | O-CH₂ -O |

| 4.53 | s | - | 2H | CH₂ -Cl |

Solvent: Chloroform-d, Spectrometer Frequency: 401 MHz.[1]

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for Piperonyl Chloride

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| 148.1 | C -O (Ar) |

| 147.5 | C -O (Ar) |

| 131.5 | C -CH₂Cl (Ar) |

| 122.5 | C H (Ar) |

| 108.9 | C H (Ar) |

| 108.6 | C H (Ar) |

| 101.4 | O-C H₂-O |

| 46.2 | C H₂-Cl |

Infrared (IR) Spectroscopy

The IR spectrum of piperonyl chloride reveals the presence of its key functional groups through characteristic vibrational frequencies. A gas-phase IR spectrum is available from the NIST WebBook.

Table 3: Key IR Absorption Bands for Piperonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Aliphatic C-H stretch |

| ~1490, 1440, 1250 | Strong | Aromatic C=C bending and C-O-C asymmetric/symmetric stretching |

| ~1040 | Strong | O-C-O stretch of the methylenedioxy group |

| ~680 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of piperonyl chloride. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of piperonyl chloride into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to dissolve the sample completely.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a single-pulse ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform.

-

Phase the spectrum and reference the residual solvent peak of CDCl₃ to 7.26 ppm.

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

3.1.3. ¹³C NMR Acquisition

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Process the FID with a Fourier transform and apply an exponential multiplication to improve the signal-to-noise ratio.

-

Phase the spectrum and reference the CDCl₃ solvent peak to 77.16 ppm.

FT-IR Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

-

Place a small drop of piperonyl chloride directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

3.2.2. Spectral Acquisition

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typical parameters include:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure of piperonyl chloride and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular Structure of Piperonyl Chloride.

Caption: Conceptual Workflow for Spectroscopic Analysis.

References

A Technical Guide to the Commercial Availability, Suppliers, and Experimental Use of Piperonyl Chloride

For researchers, scientists, and professionals in drug development, access to reliable chemical intermediates is paramount. Piperonyl chloride (CAS No. 20850-43-5), also known as 3,4-methylenedioxybenzyl chloride, is a significant reagent and building block in the synthesis of various organic compounds, including pharmaceuticals and insecticides.[1][2] This guide provides an in-depth overview of its commercial availability, key suppliers, and detailed experimental protocols for its synthesis and application.

It is important to distinguish Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole) from a similarly named compound, Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride, CAS No. 25054-53-9). While both are derivatives of the 1,3-benzodioxole structure, their reactivity and applications differ due to the position of the chloro-functional group. This guide will address both to ensure clarity for procurement and experimental design.

Commercial Availability and Suppliers

Piperonyl chloride is available from various chemical suppliers, typically for research and development purposes.[3][4] Availability can range from small gram quantities to bulk orders, though it is often marked "For research use only. Not for human or veterinary use."[3]

Table 1: Commercial Suppliers of Piperonyl Chloride (CAS No. 20850-43-5)

| Supplier/Marketplace | Product Name/Synonym | CAS Number | Molecular Formula | Notes |

| Benchchem[3] | Piperonyl chloride | 20850-43-5 | C₈H₇ClO₂ | Available for inquiry. |